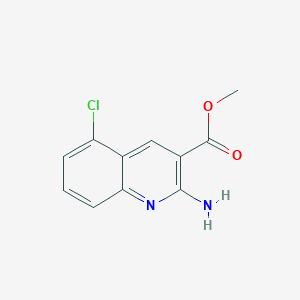![molecular formula C15H21F3O2Si B15332680 2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)
2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and a trifluoromethylphenyl group. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, where the TBDMS group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), room temperature to reflux.
Substitution: Nucleophiles like fluoride ions (e.g., tetrabutylammonium fluoride), THF, room temperature.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups replacing the TBDMS group.
Applications De Recherche Scientifique
2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: As a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone involves its reactivity as a silyl ether and its ability to undergo various chemical transformations. The TBDMS group provides stability and protection to reactive hydroxyl groups, allowing for selective reactions at other sites. The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, enhancing the compound’s reactivity and versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldimethylsilyl chloride: A reagent used for introducing the TBDMS protecting group.
Trifluoromethylbenzene: A compound with a trifluoromethyl group used in various chemical reactions.
Uniqueness
2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the TBDMS protecting group and the trifluoromethylphenyl group, which provides both stability and reactivity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of selectivity and efficiency.
Propriétés
Formule moléculaire |
C15H21F3O2Si |
|---|---|
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-13(19)11-6-8-12(9-7-11)15(16,17)18/h6-9H,10H2,1-5H3 |
Clé InChI |
ADNVLVFRTOXSHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





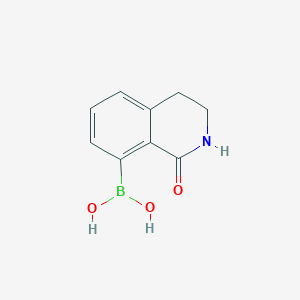
![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
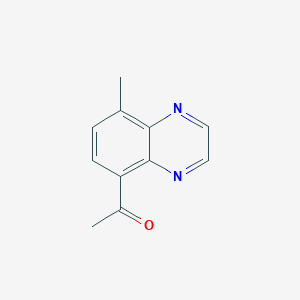
![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
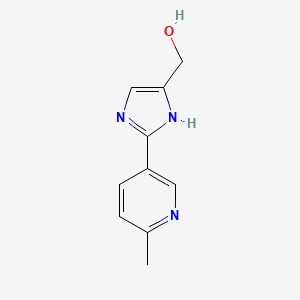

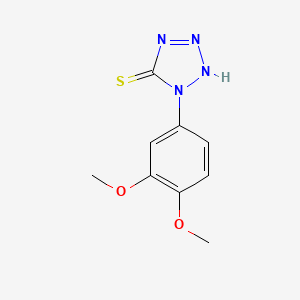
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
